molecular formula C14H16N4O B1231497 (3,5-Dimethyl-[1,2,4]triazol-4-yl)-[3-(2-methoxy-phenyl)-allylidene]-amine

(3,5-Dimethyl-[1,2,4]triazol-4-yl)-[3-(2-methoxy-phenyl)-allylidene]-amine

Cat. No. B1231497
M. Wt: 256.3 g/mol
InChI Key: LXQFYNXTJMCJFF-UYLQCNQNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethyl-1,2,4-triazol-4-yl)-3-(2-methoxyphenyl)-2-propen-1-imine is a member of methoxybenzenes.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Some 1,2,4-triazole derivatives exhibit significant antimicrobial activities. For example, Bektaş et al. (2007) synthesized various 1,2,4-triazole derivatives and found that certain compounds showed good or moderate activities against test microorganisms (Bektaş et al., 2007).

Physicochemical Properties and Biological Activities

1,2,4-Triazole derivatives have been noted for their low levels of acute toxicity and a wide spectrum of pharmacological activity. Ihnatova et al. (2020) highlighted the creation of new molecules based on 1,2,4-triazole and the search for new biologically active compounds as a key task in modern synthetic and pharmaceutical chemistry (Ihnatova et al., 2020).

Green Chemistry in Synthesis

Beyzaei et al. (2019) proposed an efficient procedure for the synthesis of 1,2,4-triazol-5(3)-amines, adhering to green chemistry principles. The compounds synthesized demonstrated potential as antimicrobial agents (Beyzaei et al., 2019).

Modification of Poly Vinyl Alcohol/Acrylic Acid Hydrogels

Aly and El-Mohdy (2015) reported on the radiation-induced modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reaction with various amines, including 1,2,4-triazole derivatives. These modified polymers showed promising biological activities and potential for medical applications (Aly & El-Mohdy, 2015).

properties

Product Name

(3,5-Dimethyl-[1,2,4]triazol-4-yl)-[3-(2-methoxy-phenyl)-allylidene]-amine

Molecular Formula

C14H16N4O

Molecular Weight

256.3 g/mol

IUPAC Name

(E,E)-N-(3,5-dimethyl-1,2,4-triazol-4-yl)-3-(2-methoxyphenyl)prop-2-en-1-imine

InChI

InChI=1S/C14H16N4O/c1-11-16-17-12(2)18(11)15-10-6-8-13-7-4-5-9-14(13)19-3/h4-10H,1-3H3/b8-6+,15-10+

InChI Key

LXQFYNXTJMCJFF-UYLQCNQNSA-N

Isomeric SMILES

CC1=NN=C(N1/N=C/C=C/C2=CC=CC=C2OC)C

SMILES

CC1=NN=C(N1N=CC=CC2=CC=CC=C2OC)C

Canonical SMILES

CC1=NN=C(N1N=CC=CC2=CC=CC=C2OC)C

solubility

20.3 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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